

Spectroscopic Profile of 4-Fluoro-3-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzonitrile

Cat. No.: B1333802

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **4-Fluoro-3-methoxybenzonitrile** (C_8H_6FNO), a key intermediate in pharmaceutical and agrochemical research.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural and spectroscopic properties. While specific experimental spectral data is not broadly available in public databases, this guide outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

4-Fluoro-3-methoxybenzonitrile is a white to pale reddish-yellow crystalline powder. Key physical and chemical properties are summarized below.

Property	Value	Source
IUPAC Name	4-fluoro-3-methoxybenzonitrile	PubChem[2]
Molecular Formula	C ₈ H ₆ FNO	PubChem[2]
Molecular Weight	151.14 g/mol	PubChem[2]
CAS Number	243128-37-2	PubChem[2]
Melting Point	108 - 111 °C	Chem-Impex[1]
Boiling Point	96 - 98 °C	Chem-Impex[1]
SMILES	COc1cc(F)cc(C#N)cc1	PubChem[2]
InChIKey	FOWHAPVFVBXMBK-UHFFFAOYSA-N	PubChem[2]

Spectroscopic Data Summary

Detailed experimental spectral data for **4-Fluoro-3-methoxybenzonitrile** is not readily available in public repositories. However, based on the known structure and data from analogous compounds, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluoro-3-methoxybenzonitrile** will exhibit characteristic absorption bands for its functional groups. While a specific peak list is not available, PubChem confirms

the existence of FTIR and ATR-IR spectra for this compound.[\[2\]](#)

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3100 - 3000
Methoxy C-H stretch	2950 - 2850
Nitrile (C≡N) stretch	~2230 (strong, sharp)
Aromatic C=C stretch	1600 - 1450
C-O (ether) stretch	1275 - 1200
C-F stretch	1200 - 1000

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[\[3\]](#) The molecular ion peak ([M]⁺) would be expected at approximately m/z 151.

Adduct	Predicted m/z
[M+H] ⁺	152.05061
[M+Na] ⁺	174.03255
[M-H] ⁻	150.03605
[M] ⁺	151.04278

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of aromatic nitriles involves the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fluoro-3-methoxybenzonitrile** in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Employ a standard 90° pulse sequence.
 - Set the acquisition time to 2-3 seconds.
 - Use a relaxation delay of 1-2 seconds.
 - Average 16 to 64 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
 - Due to the low natural abundance of ^{13}C , increase the number of scans significantly (e.g., 1024 or more).
 - Set a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **4-Fluoro-3-methoxybenzonitrile** sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

- Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

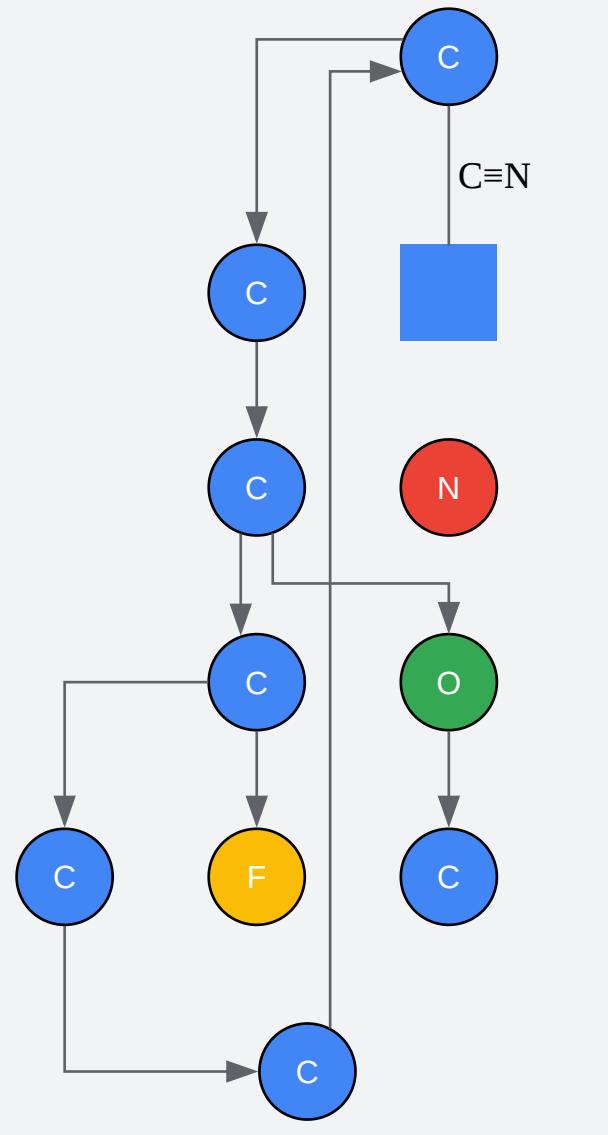
EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

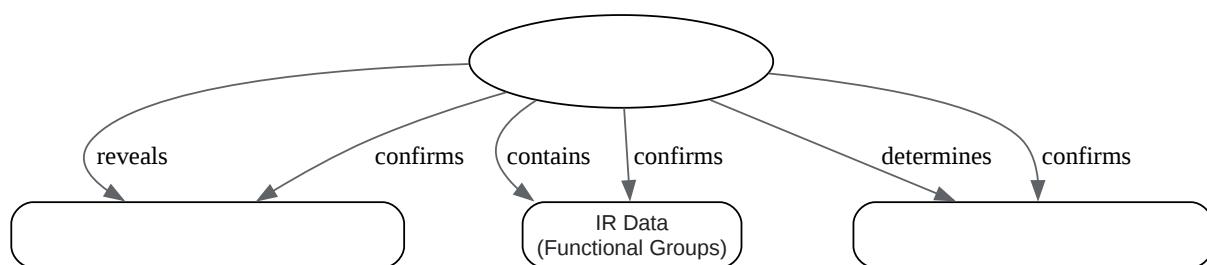
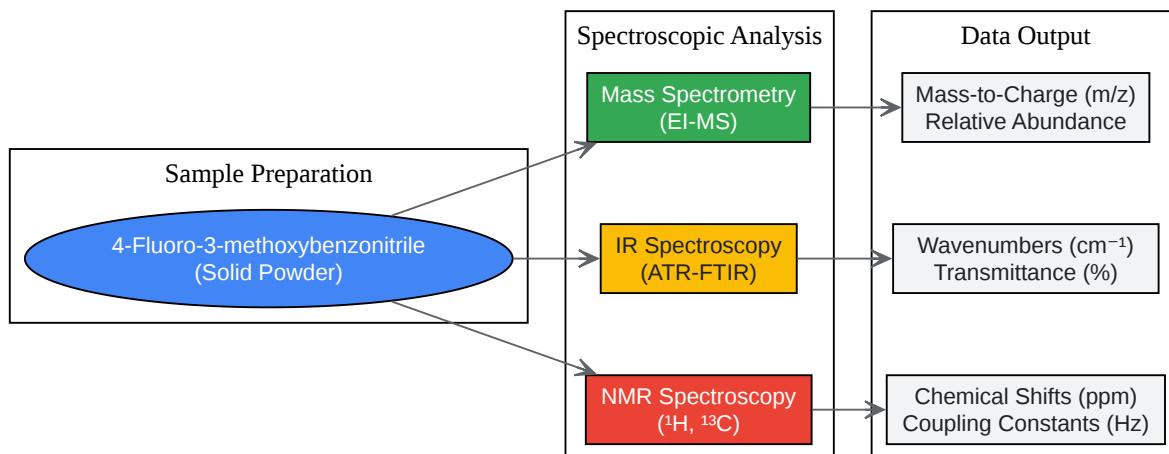
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

To aid in the understanding of the molecular structure and the relationships between the different analytical techniques, the following diagrams are provided.

4-Fluoro-3-methoxybenzonitrile





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-fluoro-3-methoxybenzonitrile (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-methoxybenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/documents/4-fluoro-3-methoxybenzonitrile-spectroscopic-profile.pdf](#)

[<https://www.benchchem.com/product/b1333802#4-fluoro-3-methoxybenzonitrile-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com